![molecular formula C12H12O4 B1585280 2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid CAS No. 24467-92-3](/img/structure/B1585280.png)
2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid
Overview
Description
“2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid” is an aromatic compound with the molecular formula C12H12O4 . It has a molecular weight of 220.22 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The compound is stored in a dry environment at 2-8°C . The boiling point is not specified .Scientific Research Applications
Proteasome Inhibition
5-Methoxy-1-indanone-3-acetic acid: derivatives have been identified as potent inhibitors of the chymotrypsin-like activity of the 20S proteasome . This is significant because the proteasome plays a crucial role in degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. Inhibitors of the proteasome are used to study the cell cycle, apoptosis, and signal transduction pathways.
Mechanism of Action
Target of Action
The primary target of the compound 5-Methoxy-1-indanone-3-acetic acid is the chymotrypsin-like activity of the 20S proteasome . The 20S proteasome is a protein complex that plays a crucial role in regulating the concentration of specific proteins to maintain homeostasis within cells .
Mode of Action
5-Methoxy-1-indanone-3-acetic acid interacts with its target, the 20S proteasome, by inhibiting its chymotrypsin-like activity . This inhibition disrupts the protein degradation process carried out by the proteasome, leading to changes in cellular protein concentrations .
Biochemical Pathways
The inhibition of the 20S proteasome by 5-Methoxy-1-indanone-3-acetic acid affects various biochemical pathways. The proteasome is involved in the degradation of most intracellular proteins, including those that regulate cell cycle and apoptosis . Therefore, its inhibition can lead to the accumulation of these proteins, affecting their downstream pathways .
Result of Action
The molecular and cellular effects of 5-Methoxy-1-indanone-3-acetic acid’s action primarily involve changes in protein concentrations within the cell due to the inhibition of the 20S proteasome . This can lead to alterations in various cellular processes, including cell cycle progression and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methoxy-1-indanone-3-acetic acid. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the 20S proteasome . .
properties
IUPAC Name |
2-(6-methoxy-3-oxo-1,2-dihydroinden-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-16-8-2-3-9-10(6-8)7(4-11(9)13)5-12(14)15/h2-3,6-7H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTZOFGBBCMWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947362 | |
Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
CAS RN |
24467-92-3 | |
Record name | 2,3-Dihydro-6-methoxy-3-oxo-1H-indene-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24467-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indene-1-acetic acid, 2,3-dihydro-6-methoxy-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024467923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6-Methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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